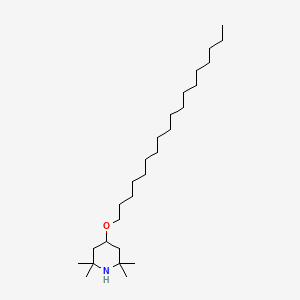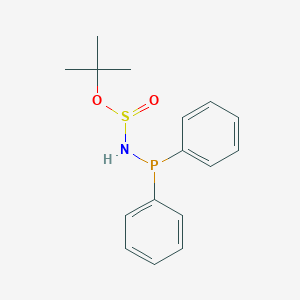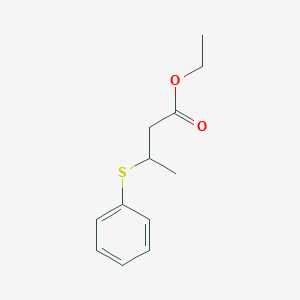
2,4,6,8-Undecatetraenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Undecatetraenal is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Undecatetraenal typically involves the use of aldehyde precursors and specific reaction conditions to ensure the formation of the desired conjugated system. One common method involves the aldol condensation of suitable aldehydes, followed by dehydration to form the conjugated tetraenal system.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to improve yield and selectivity. The reaction conditions, such as temperature and solvent choice, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6,8-Undecatetraenal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Undecatetraenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2,4,6,8-Undecatetraenal exerts its effects involves its ability to participate in various chemical reactions due to its conjugated system. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
2,4,6,8-Decatetraenal: Similar in structure but with one less carbon atom.
2,4,6,8-Dodecatetraenal: Similar in structure but with one more carbon atom.
Uniqueness: 2,4,6,8-Undecatetraenal is unique due to its specific chain length and conjugated system, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
108670-79-7 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C11H14O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-11H,2H2,1H3/b4-3+,6-5+,8-7+,10-9+ |
InChI-Schlüssel |
WUGCJUPOLHRZFG-BYFNFPHLSA-N |
Isomerische SMILES |
CC/C=C/C=C/C=C/C=C/C=O |
Kanonische SMILES |
CCC=CC=CC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)

